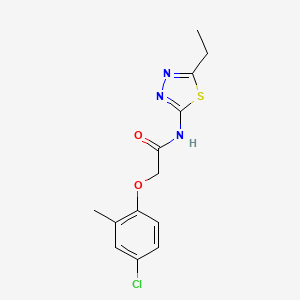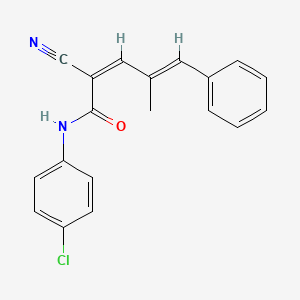
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine, also known as DIPY, is a nitroimidazole compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIPY is a versatile compound that has been studied for its ability to act as a redox mediator, fluorescent probe, and as a potential therapeutic agent for various diseases.
Mecanismo De Acción
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine acts as a redox mediator due to its ability to undergo reversible oxidation and reduction reactions. In the presence of an oxidizing agent, such as hydrogen peroxide, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is oxidized to form a radical cation. This radical cation can then reduce the analyte of interest, such as glucose, and be regenerated back to its original form. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can also act as a fluorescent probe by binding to metal ions and emitting a fluorescent signal upon excitation.
Biochemical and Physiological Effects:
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have potential therapeutic effects in cancer treatment, due to its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its versatility in scientific research. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be used as a redox mediator, fluorescent probe, and potential therapeutic agent. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has a high molar extinction coefficient, which makes it a sensitive probe for the detection of analytes. However, one limitation of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine. One potential application is in the development of biosensors for the detection of glucose and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Furthermore, the development of novel derivatives of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may lead to the discovery of new therapeutic agents with enhanced properties.
Métodos De Síntesis
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be synthesized through a multistep process starting from 2,6-dichloropyridine. The synthesis involves the reaction of 2,6-dichloropyridine with sodium azide, followed by reduction with palladium on carbon to yield 2,6-diaminopyridine. The final step involves the nitration of 2,6-diaminopyridine with nitric acid and acetic anhydride to yield 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine.
Aplicaciones Científicas De Investigación
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been extensively studied for its applications in various scientific research fields. In analytical chemistry, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a redox mediator for the detection of glucose, hydrogen peroxide, and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been studied for its potential therapeutic applications in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2,6-di(imidazol-1-yl)-3,5-dinitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O4/c19-17(20)8-5-9(18(21)22)11(16-4-2-13-7-16)14-10(8)15-3-1-12-6-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSZGXHNFTIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)